

Jps016 (tfa): A Technical Guide to a Selective Class I HDAC Degradator

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Compound of Interest

Compound Name: Jps016 (tfa)

Cat. No.: B15139093

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Jps016 (tfa) is a synthetic, cell-permeable proteolysis targeting chimera (PROTAC) designed for the targeted degradation of class I histone deacetylases (HDACs). As a potent degrader of HDAC1 and HDAC2, **Jps016 (tfa)** offers a powerful tool for investigating the cellular functions of these epigenetic regulators and presents a promising therapeutic strategy for cancers and other diseases where HDACs are dysregulated. This technical guide provides a comprehensive overview of the structure, synthesis, and mechanism of action of **Jps016 (tfa)**, including key quantitative data and experimental methodologies.

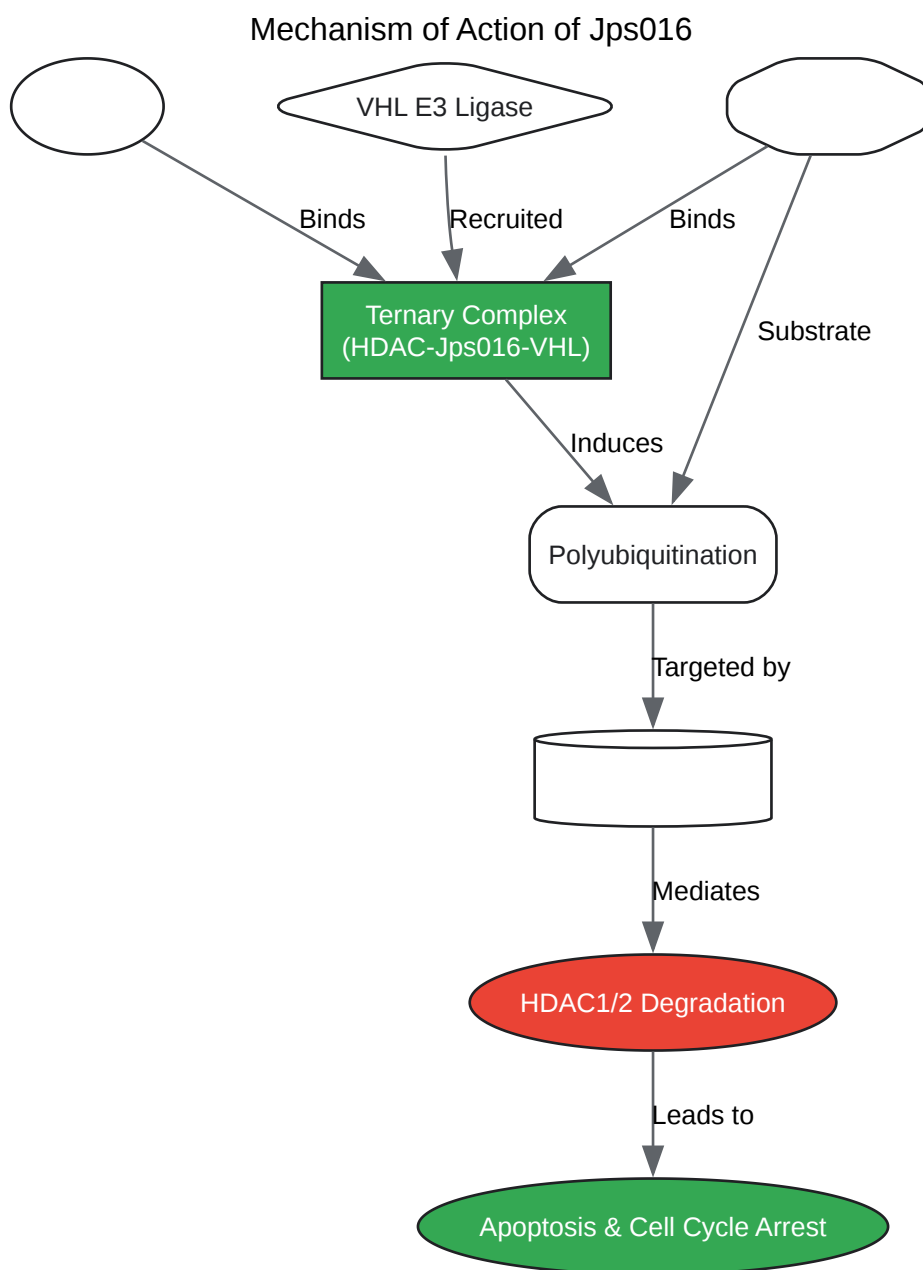
Core Compound Characteristics

Jps016 is a benzamide-based molecule that functions as a heterobifunctional degrader. It is comprised of a ligand that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a warhead that targets class I HDACs. The trifluoroacetic acid (TFA) salt form, **Jps016 (tfa)**, is commonly used for research purposes.

Property	Value	Reference
Molecular Formula	C48H63N7O8S	
Molecular Weight	898.13 g/mol	
Purity	≥97%	
CAS Number	2669785-77-5	[1]
Solubility	Soluble to 10 mM in DMSO	
Storage	Store at -20°C	

Mechanism of Action: Targeted Protein Degradation

Jps016 (tfa) operates through the PROTAC mechanism, which co-opts the cell's natural protein disposal system to eliminate target proteins. The molecule forms a ternary complex between the target HDAC protein and the VHL E3 ubiquitin ligase. This proximity induces the polyubiquitination of the HDAC, marking it for degradation by the 26S proteasome. This targeted degradation approach offers a distinct advantage over traditional small molecule inhibitors by eliminating the entire protein, thereby abrogating both its enzymatic and non-enzymatic functions.



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Mechanism of Action of Jps016

Biological Activity and Potency

Jps016 (tfa) has been demonstrated to be a potent and selective degrader of class I HDACs, particularly HDAC1 and HDAC2. Its activity has been characterized in cellular models, showing dose-dependent degradation of its targets, leading to downstream cellular effects such as apoptosis and cell cycle arrest in cancer cells.[1][2][3]

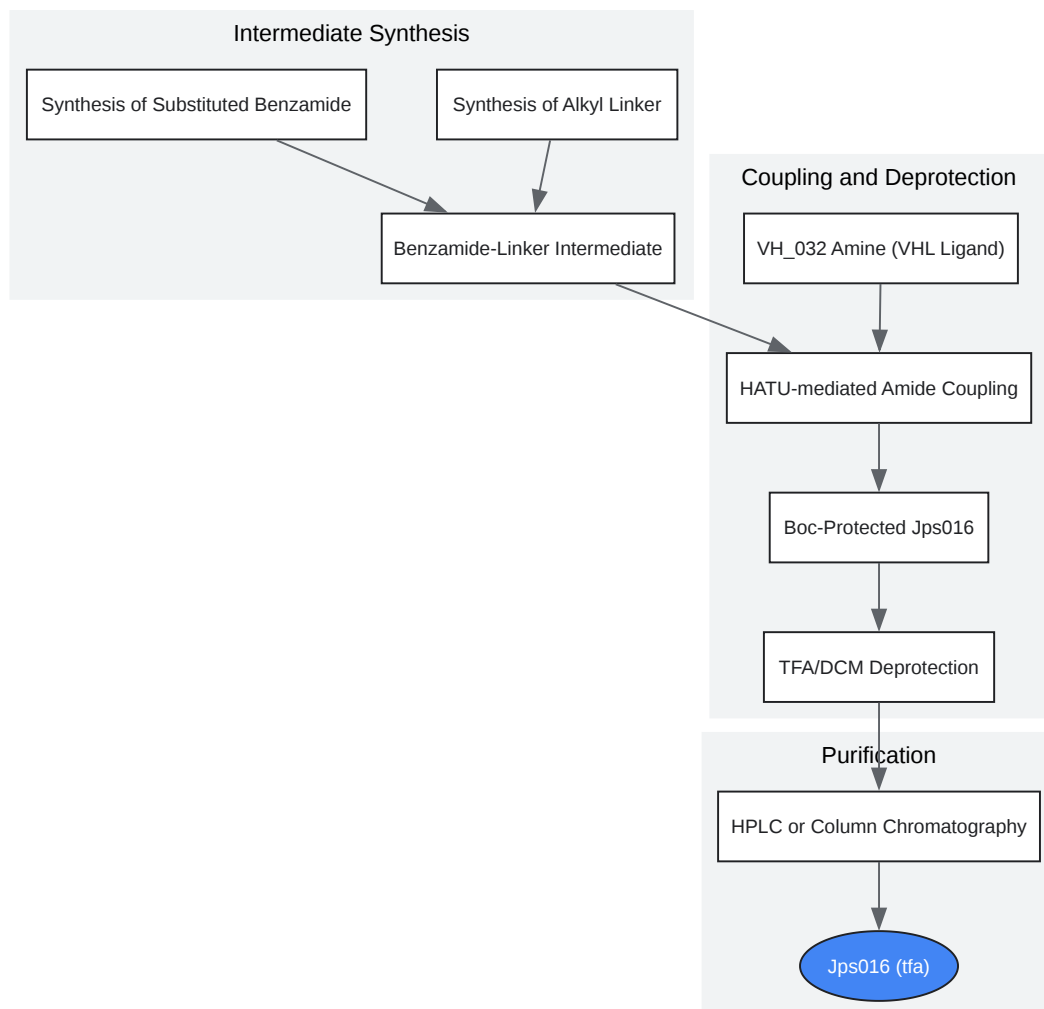
Parameter	HDAC1	HDAC2	HDAC3	Cell Line	Reference
DC50	550 nM	-	530 nM	HCT116	
Dmax	77%	45%	66%	HCT116	
IC50	570 nM	820 nM	380 nM	-	

- DC50: The concentration of the compound that results in 50% degradation of the target protein.
- Dmax: The maximum percentage of protein degradation achieved.
- IC50: The concentration of the compound that inhibits 50% of the enzyme's activity.

Synthesis of Jps016 (tfa)

The synthesis of Jps016 is a multi-step process involving the preparation of a benzamide-linker intermediate followed by coupling to the VHL E3 ligase ligand and subsequent deprotection.[4]
[5]

Generalized Synthesis Workflow for Jps016

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Generalized Synthesis Workflow for Jps016

Experimental Protocols

The following are generalized protocols for key experiments used to characterize **Jps016 (tfa)**. For detailed, step-by-step instructions, refer to the primary literature by Smalley et al. (2022).[\[4\]](#)
[\[5\]](#)

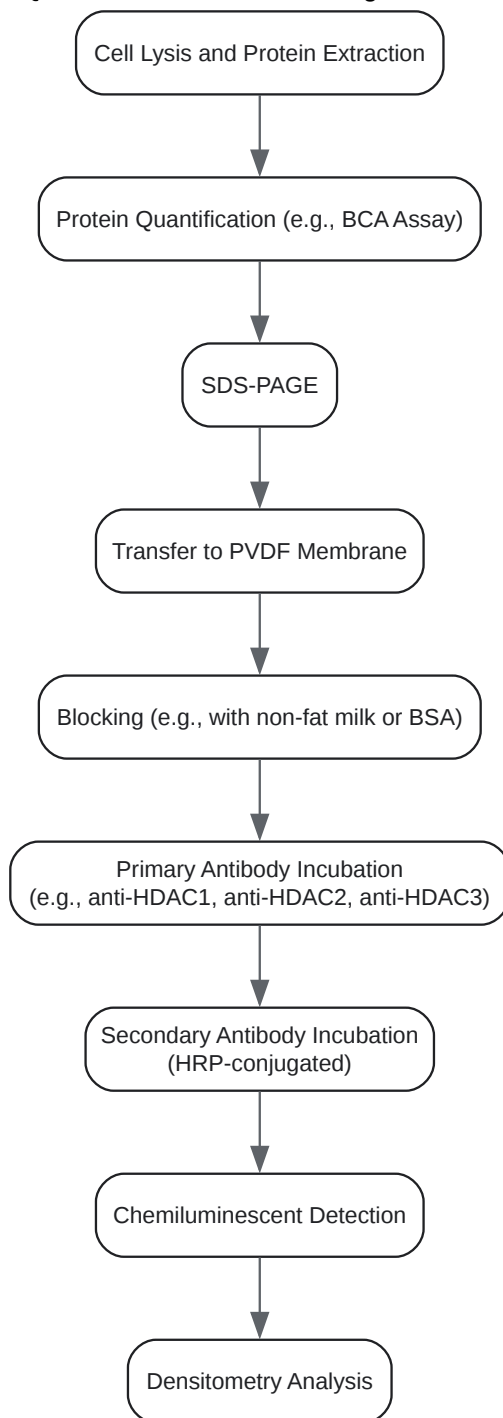
Cell Culture and Treatment

- Cell Line: HCT116 human colon carcinoma cells are commonly used.
- Culture Conditions: Cells are maintained in an appropriate growth medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
- Treatment: Cells are seeded at a specified density and allowed to adhere overnight. **Jps016 (tfa)** is then added to the medium at the desired concentrations for the specified duration (e.g., 24 hours).

Quantitative Western Blotting for Protein Degradation

This protocol is used to quantify the levels of HDAC1, HDAC2, and HDAC3 following treatment with **Jps016 (tfa)**.

Quantitative Western Blotting Workflow

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Quantitative Western Blotting Workflow

Cell Cycle Analysis

This protocol is used to assess the effect of **Jps016 (tfa)** on cell cycle distribution.

- Cell Treatment: Treat cells with **Jps016 (tfa)** as described above.
- Cell Harvesting: Harvest both adherent and floating cells.
- Fixation: Fix the cells in ice-cold ethanol.
- Staining: Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.
- Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (sub-G1, G1, S, and G2/M).

Conclusion

Jps016 (tfa) is a valuable research tool for the selective degradation of class I HDACs. Its well-characterized mechanism of action and potent biological activity make it an ideal probe for studying the roles of HDAC1 and HDAC2 in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to incorporate **Jps016 (tfa)** into their studies.

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